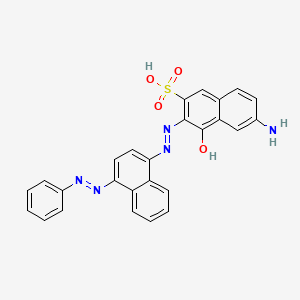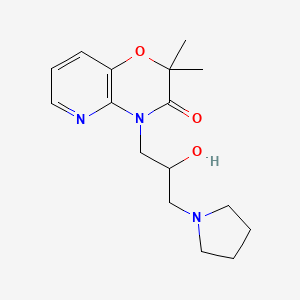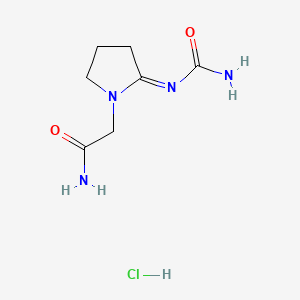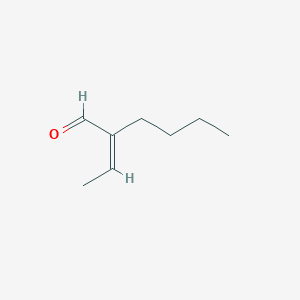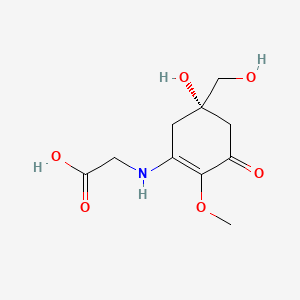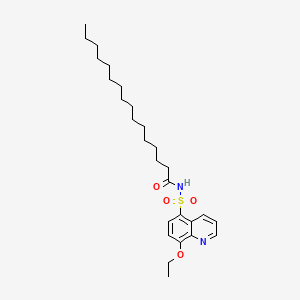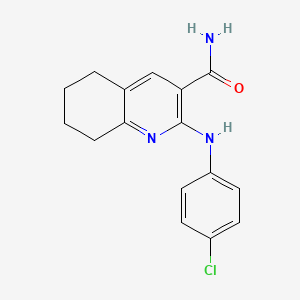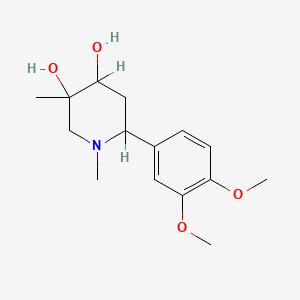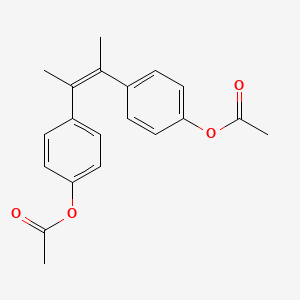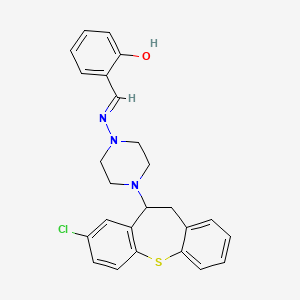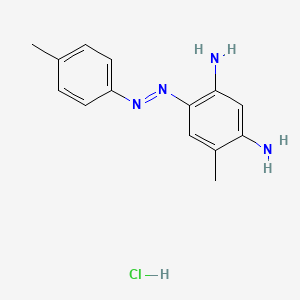
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzenediamine with an azo group and a methyl group attached, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by coupling with 4-methylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride involves its interaction with molecular targets through its azo and amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenediamine, 4-methyl-6-((2-methylphenyl)azo)-, monohydrochloride
- 4-Methyl-6-((4-methylphenyl)azo)-1,3-benzenediamine
Uniqueness
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both azo and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
72828-89-8 |
|---|---|
Molecular Formula |
C14H17ClN4 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
4-methyl-6-[(4-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-3-5-11(6-4-9)17-18-14-7-10(2)12(15)8-13(14)16;/h3-8H,15-16H2,1-2H3;1H |
InChI Key |
AISKTAPTPQEJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



